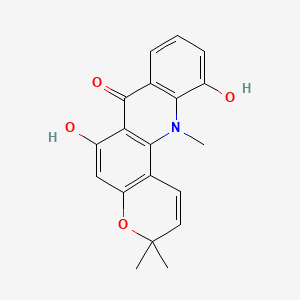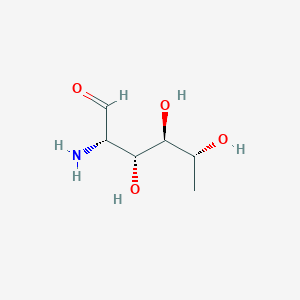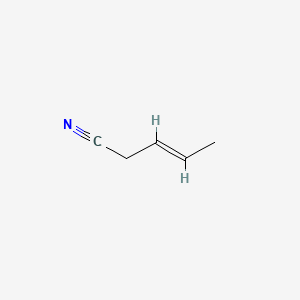
3-Pentenenitrile
Overview
Description
3-Pentenenitrile is a chemical compound with the molecular formula C5H7N. It is an unsaturated nitrile that is commonly used in organic synthesis. This compound is an important intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Nickel-Catalyzed Isomerization Studies
Studies have shown that nickel-catalyzed isomerization can convert 2-methyl-3-butenenitrile into 3-pentenenitrile. For instance, Bini et al. (2010) conducted a kinetic study using in situ FTIR-ATR spectroscopy to monitor this isomerization, highlighting the chemical's potential in catalytic processes (Bini et al., 2010). Dong et al. (2012) also explored this reaction, focusing on factors like reaction temperatures and different ligands that influence the equilibrium state of this compound (Dong et al., 2012).
Spectroscopy and Titan's Atmosphere
The potential presence of pentenenitriles, including this compound, in Titan's atmosphere (a moon of Saturn) has been studied. Mishra et al. (2019) performed broadband microwave studies on trans isomers of this compound, suggesting its role as a precursor to hetero-aromatic compounds in Titan's prebiotic-like atmosphere (Mishra et al., 2019).
Reactivity on Surfaces
Filler et al. (2003) investigated the bonding of the nitrile functional group, including this compound, on Ge(100)-2x1 surfaces. This research is significant in understanding surface chemistry and the potential use of this compound in semiconductor technologies (Filler et al., 2003).
Pyrolysis Studies
Research into the flash pyrolysis of trans this compound has been conducted to understand its unimolecular decomposition. Mishra et al. (2021) combined VUV photoionization mass spectra with microwave spectra to study this process, offering insights into the thermal stability and breakdown pathways of this compound (Mishra et al., 2021).
Mechanism of Action
Target of Action
3-Pentenenitrile, an unsaturated, unconjugated mononitrile It is primarily used in chemical reactions as a reagent or solvent .
Mode of Action
The primary mode of action of this compound is through chemical reactions. For instance, in the hydrocyanation of butadiene, this compound is formed as a product . The reaction is catalyzed by nickel and involves the addition of Hydrocyanic acid (HCN) to butadiene .
Biochemical Pathways
This compound is involved in the hydrocyanation of butadiene, a significant industrial process . The reaction involves the addition of HCN to butadiene, leading to a mixture of 2-methyl-3-butenenitrile and this compound . The reaction proceeds via two pathways: cyano (CN) migration, leading to this compound, and methylallyl rotation, leading to 2-methyl-3-butenenitrile .
Biochemical Analysis
Biochemical Properties
3-Pentenenitrile plays a role in biochemical reactions, particularly those involving nitrile groups. It interacts with enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . These interactions are crucial for the metabolism and detoxification of nitrile-containing compounds in biological systems. Additionally, this compound may interact with proteins and other biomolecules through its nitrile group, forming hydrogen bonds and other non-covalent interactions that influence its biochemical behavior.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Its effects on cellular metabolism include changes in the activity of metabolic enzymes and the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound may act as a competitive inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to alterations in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other compounds through enzymatic reactions. It interacts with enzymes such as nitrilases and nitrile hydratases, which facilitate its metabolism to carboxylic acids and amides . These metabolic pathways are essential for the detoxification and elimination of this compound from biological systems. Additionally, its presence can affect the levels of metabolites and the flux of metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and activity, as well as its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules within the cell.
properties
| { "Design of Synthesis Pathway": "The synthesis pathway for 3-Pentenenitrile involves the addition of a cyanide group to a pentene compound.", "Starting Materials": ["1-Pentene", "Sodium cyanide", "Sulfuric acid", "Water"], "Reaction": [ "1. Mix 1-Pentene with sulfuric acid and heat to form the corresponding alkyl sulfate.", "2. Add sodium cyanide to the alkyl sulfate and heat under reflux to form the nitrile group.", "3. Quench the reaction with water and extract the 3-Pentenenitrile with a suitable organic solvent.", "4. Purify the product by distillation or chromatography." ] } | |
CAS RN |
4635-87-4 |
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-3-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3 |
InChI Key |
UVKXJAUUKPDDNW-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/CC#N |
SMILES |
CC=CCC#N |
Canonical SMILES |
CC=CCC#N |
boiling_point |
291 to 297 °F at 760 mm Hg (NTP, 1992) |
density |
0.83 at 39 °F (NTP, 1992) |
flash_point |
101 °F (NTP, 1992) |
Other CAS RN |
4635-87-4 16529-66-1 |
physical_description |
3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals. Liquid |
Pictograms |
Flammable; Acute Toxic; Irritant |
solubility |
less than 1 mg/mL at 66° F (NTP, 1992) |
synonyms |
4 pentenenitrile 4-pentenenitrile trans-3-pentenenitrile |
vapor_pressure |
1 mm Hg at 106 °F ; 5 mm Hg at 122° F; 40 mm Hg at 158° F (NTP, 1992) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 3-pentenenitrile?
A1: this compound has the molecular formula C5H7N and a molecular weight of 81.12 g/mol. Spectroscopically, it can be characterized by:
- NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. []
- IR Spectroscopy: Characteristic peaks for C≡N and C=C bonds can be observed. [, , , ]
- Microwave Spectroscopy: Used to identify different conformers and study methyl internal rotation. []
Q2: What is the main industrial application of this compound?
A2: this compound serves as a crucial intermediate in the production of adiponitrile, a key component in nylon 6,6 manufacturing. [, , , , , ]
Q3: How is this compound produced industrially?
A3: The primary industrial route to this compound is the hydrocyanation of 1,3-butadiene. This reaction is typically catalyzed by nickel(0) complexes in the presence of phosphorus-based ligands. [, , , , , , , , , , , ]
Q4: What are the challenges associated with the hydrocyanation of 1,3-butadiene?
A4: The hydrocyanation of 1,3-butadiene often yields a mixture of this compound (3PN) and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). Achieving high selectivity towards the desired 3PN requires careful selection of ligands and reaction conditions. [, , , , , ]
Q5: How does the choice of ligand influence the selectivity of butadiene hydrocyanation?
A5: Ligands play a crucial role in controlling the regioselectivity of the hydrocyanation. For instance, monodentate phosphites tend to favor a mixture of 2M3BN and 3PN, whereas bidentate phosphites or specific diphosphines like dppb can lead to high selectivity for 3PN. [, , , ]
Q6: What role do Lewis acids play in the hydrocyanation of this compound to adiponitrile?
A6: Lewis acids are crucial co-catalysts in the hydrocyanation of 3PN to adiponitrile. They activate both the C≡N bond of the reactant and the products, enhancing the reaction rate and influencing selectivity. [, ]
Q7: Can you provide an example of a catalyst system exhibiting high selectivity for 3PN in butadiene hydrocyanation?
A7: A nickel(0) catalyst system employing a triptycene-based diphosphine ligand, [Ni(cod)(Tript(PPh2)2)], demonstrates exceptionally high selectivity towards 3PN while simultaneously catalyzing the isomerization of 2M3BN to 3PN. This dual functionality allows for a more efficient, single-step process for 3PN production. []
Q8: Can 2-methyl-3-butenenitrile be converted to this compound?
A8: Yes, 2M3BN can be isomerized to the desired linear 3PN using nickel-based catalysts, often employing phosphorus-containing ligands. [, , , , ]
Q9: What is the mechanism of 2M3BN isomerization to 3PN?
A9: The isomerization likely proceeds through π-allyl nickel intermediates. [, , ]
Q10: Are there alternative catalysts for the isomerization of 2M3BN to 3PN?
A10: Yes, besides nickel complexes, platinum or palladium catalysts with a valence of -2 or less can also be used for this isomerization. []
Q11: Has the reaction mechanism of this compound isomerization been studied?
A11: Yes, studies have investigated the mechanism of 3PN isomerization, both experimentally and computationally (DFT calculations). These studies highlight the role of nickel complexes, phosphorus ligands, and the formation of key intermediates like π-allyl nickel species. [, , ]
Q12: What other reactions involving this compound have been explored?
A12: Research has explored the gas-phase pyrolysis of 3PN, revealing competing pathways of direct dissociation and isomerization-mediated dissociation. [] Additionally, 3PN has been used as a starting material for the synthesis of 1-Azido-5-methyl-4-hexen-2-one, a precursor to 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []
Q13: Is this compound a stable compound?
A13: this compound is generally stable under normal conditions but can undergo reactions such as hydrolysis and oxidation. []
Q14: Are there any specific considerations for handling and storing this compound?
A14: Given its reactivity and potential toxicity, this compound should be handled with care. Storage under inert atmosphere and in well-sealed containers is recommended. []
Q15: Have computational methods been employed to study this compound and its reactions?
A15: Yes, Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of 3PN hydrocyanation, isomerization, and interactions with catalysts. These calculations provide valuable insights into reaction pathways, transition states, and the influence of different ligands on selectivity. [, , , ]
Q16: Have any QSAR models been developed for this compound or related compounds?
A16: While specific QSAR models for 3PN might not be extensively reported in the provided research, QSAR approaches could be employed to explore the relationship between the structure of 3PN derivatives and their reactivity in hydrocyanation or isomerization reactions. [, , , ]
Q17: What are the environmental concerns associated with this compound?
A17: As with many industrial chemicals, the release of this compound into the environment should be minimized due to its potential toxicity to aquatic life and its persistence in soil and water. []
Q18: Are there any regulations governing the use and disposal of this compound?
A18: Specific regulations vary by location, but generally, guidelines for handling and disposal of hazardous chemicals apply. Responsible practices are essential to minimize environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)
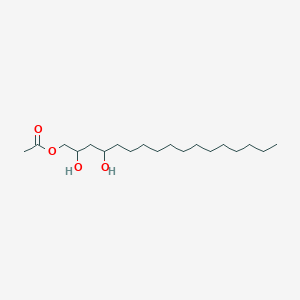
![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
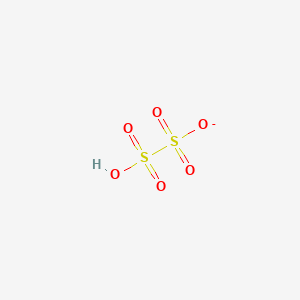
![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)

![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1234611.png)
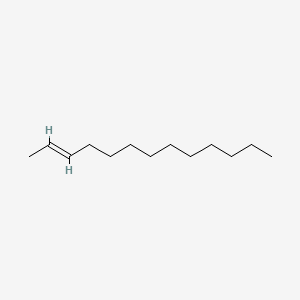
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)
